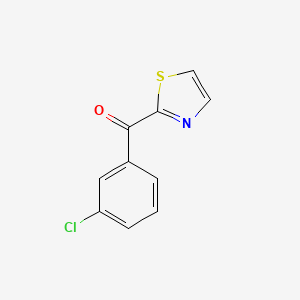

2-(3-Chlorobenzoyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

(3-chlorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRBLVKBZPPDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373880 | |

| Record name | 2-(3-Chlorobenzoyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-29-5 | |

| Record name | 2-(3-Chlorobenzoyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Chlorobenzoyl Thiazole and Its Derivatives

Classical and Established Synthetic Routes to the Thiazole (B1198619) Core

Traditional methods for constructing the thiazole ring and introducing the acyl group remain fundamental in organic synthesis. These routes are characterized by their reliability and broad applicability.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the formation of the thiazole nucleus. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.gov For the synthesis of a 2-aroylthiazole like 2-(3-Chlorobenzoyl)thiazole, a potential Hantzsch approach would involve the reaction of an appropriate α-haloaldehyde or α-haloketone with 3-chlorobenzoylthioamide.

While the traditional Hantzsch synthesis is robust, modifications have been developed to improve yields and reaction conditions. These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter time frames. nih.gov For instance, the microwave-assisted Hantzsch reaction of various ethanone (B97240) derivatives with substituted thioureas has been shown to produce thiazole derivatives in high yields. nih.gov

Table 1: Hantzsch Thiazole Synthesis and Modifications

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Conventional Heating | Thiazole | nih.gov |

| Ethanone derivatives | Substituted thioureas | Microwave, 90 °C, 30 min, Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution provides a direct method for introducing the 3-chlorobenzoyl group onto a pre-formed thiazole ring. This strategy typically involves the generation of a nucleophilic thiazole species, which then reacts with an electrophilic acylating agent such as 3-chlorobenzoyl chloride.

A common approach is the generation of a 2-lithiothiazole by deprotonation of the C2-proton of thiazole with a strong base like n-butyllithium. The resulting organolithium reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of this compound after quenching the reaction.

Another relevant method is the Regel-type direct C-2 aroylation. This transition-metal-free approach utilizes a catalyst such as N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the direct acylation of thiazoles with acid chlorides. sci-hub.stresearchgate.net This methodology has been shown to be effective for a variety of (benzo)oxazoles and (benzo)thiazoles, affording 2-ketoazoles in moderate to excellent yields. sci-hub.stresearchgate.net

Table 2: Nucleophilic Acyl Substitution for 2-Aroylthiazole Synthesis

| Thiazole Derivative | Acylating Agent | Reagents/Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Thiazole | Aroyl Chloride | 1. n-Butyllithium 2. Quench | 2-Aroylthiazole | General Method |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. These advanced strategies often offer advantages in terms of atom economy, reduced waste, and milder reaction conditions.

Visible-Light-Induced Synthesis

Photocatalysis using visible light has emerged as a powerful green chemistry tool, enabling a wide range of organic transformations under mild conditions. rsc.org The synthesis of thiazoles and their derivatives has also benefited from this technology. For example, a visible-light-promoted, catalyst-free approach for the synthesis of highly functionalized thiazoles in an ethanol-water medium has been demonstrated. rsc.org This method relies on photochemical activation to form the crucial C-S and C-N bonds. rsc.org

While specific examples for the direct synthesis of 2-aroylthiazoles using visible light are still emerging, the general applicability of this technology suggests its potential for the development of novel and sustainable routes to compounds like this compound.

C-H Bond Activation and Cyclization Strategies

Direct C-H bond activation has revolutionized organic synthesis by offering a more atom- and step-economical way to form carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. organic-chemistry.org The C-H bond at the C2-position of the thiazole ring is particularly susceptible to activation.

Palladium-catalyzed direct C-H arylation of thiazoles has been reported, where the regioselectivity (C2 vs. C5) can be controlled by the choice of ligand and base. nih.gov More relevant to the synthesis of this compound is the direct C-H acylation. While palladium-catalyzed C-H acylation of heteroarenes is a known transformation, a more direct route for thiazoles involves the aforementioned Regel-type direct C-2 aroylation, which can be considered a form of C-H functionalization. sci-hub.stresearchgate.net This DMAP-catalyzed reaction with acid chlorides provides a metal-free alternative for the synthesis of 2-aroylthiazoles. sci-hub.stresearchgate.net

Table 3: Advanced Synthetic Strategies for Thiazole Derivatives

| Strategy | Key Features | Reactants | Product Class | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | One-pot, high atom economy | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Thiazole derivatives | rug.nl |

| Visible-Light-Induced Synthesis | Catalyst-free, green solvent | α-haloketones, thioamides | Functionalized thiazoles | rsc.org |

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the development of new chemical entities due to its combination of a reactive acylthiazole core and a modifiable chlorophenyl ring. Functionalization and derivatization of this scaffold are key strategies for exploring structure-activity relationships (SAR) and optimizing the properties of resulting compounds. The thiazole ring, a five-membered heteroaromatic system, is a prominent feature in numerous biologically active molecules and approved drugs. nih.govijcmas.com Its reactivity allows for modifications at various positions. Similarly, the benzoyl moiety offers multiple sites for chemical alteration, enabling the synthesis of a diverse library of derivatives. These modifications are crucial in medicinal chemistry for fine-tuning the biological and pharmacological profiles of lead compounds. epa.govnih.gov

The aromatic character of the thiazole ring, resulting from the delocalization of a 6π-electron system, dictates its reactivity towards substitution. nih.gov The positions available for functionalization on the this compound core are primarily the C4 and C5 atoms.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most electron-rich and thus the preferred site for substitution, especially when an electron-donating group is present. nih.gov However, the electron-withdrawing nature of the 2-benzoyl group deactivates the ring, making harsh conditions necessary for reactions like nitration or halogenation.

Metalation and Cross-Coupling: A more versatile strategy for introducing substituents is through metalation. Deprotonation at the C5 position using a strong base, followed by quenching with an electrophile, can install a variety of functional groups. Furthermore, palladium-catalyzed cross-coupling reactions on halogenated thiazole precursors (e.g., 5-bromo-2-(3-chlorobenzoyl)thiazole) provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Condensation Reactions: The carbonyl group of the scaffold can be utilized in condensation reactions. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can lead to derivatization at the methylene bridge, indirectly modifying the electronic properties of the thiazole ring.

The table below summarizes potential substitutions on the thiazole ring based on established methodologies for related thiazole derivatives.

| Position | Reaction Type | Potential Substituents | Representative Reagents |

| C5 | Halogenation | -Br, -Cl | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| C5 | Nitration | -NO₂ | HNO₃/H₂SO₄ |

| C5 | Metalation-Alkylation | -Alkyl, -Aryl | n-BuLi followed by R-X |

| C4, C5 | Hantzsch Synthesis | Various alkyl, aryl | α-haloketones, thioamides (for synthesis of the core) nih.gov |

The 3-chlorobenzoyl portion of the molecule offers additional opportunities for structural diversification. Modifications can be targeted at the chlorine substituent or the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be replaced by various nucleophiles, although this typically requires activating electron-withdrawing groups or metal catalysis (e.g., Buchwald-Hartwig amination for C-N bond formation, or Ullmann condensation for C-O or C-S bond formation). This allows for the introduction of amines, alcohols, thiols, and other functional groups.

Electrophilic Aromatic Substitution: The existing chloro and benzoyl groups act as meta-directing deactivators. Therefore, further electrophilic substitution (e.g., nitration, halogenation) on the phenyl ring would likely occur at the positions ortho and para to the chlorine atom (C2, C4, C6) or meta to the carbonyl group (C5), though requiring forcing conditions.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl groups, significantly expanding the molecular complexity.

The following table illustrates potential modifications to the benzoyl group.

| Position | Reaction Type | Potential Substituents |

| C3 (Cl) | SNAr / Cross-Coupling | -NR₂, -OR, -SR, -Aryl, -Alkynyl |

| C2, C4, C6 | Electrophilic Substitution | -NO₂, -Br |

| Carbonyl | Reduction / Addition | -CH(OH)R, -CH₂- |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating stable 1,2,3-triazole linkages. nih.govresearchgate.net This strategy can be employed to synthesize derivatives of this compound by first introducing either an azide (B81097) or a terminal alkyne functionality onto the scaffold.

This functional handle could be installed at several positions:

On the Thiazole Ring: An alkyne or azide group could be introduced at the C5 position via a Sonogashira coupling (for an alkyne) or nucleophilic substitution of a suitable precursor.

On the Benzoyl Moiety: The chlorine atom could be substituted with an azide (via SNAr) or an alkyne-containing nucleophile. Alternatively, a precursor like 3-amino or 3-hydroxy-benzoylthiazole could be functionalized to bear the necessary group.

Once the functionalized scaffold is prepared, it can be "clicked" with a complementary azide or alkyne partner to form a thiazole-triazole hybrid. This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.govarkat-usa.org The triazole ring acts as a rigid linker that can connect the thiazole scaffold to other pharmacophores or functional moieties. mdpi.com

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a new compound with potentially enhanced or synergistic activities. ekb.eg The this compound scaffold is a suitable candidate for creating such hybrids. nih.gov

Common strategies for hybridization include:

Thiazole-Pyrazoline Hybrids: One of the most prevalent approaches involves the synthesis of thiazolyl-pyrazolines. nih.gov This can be achieved by first synthesizing a chalcone (B49325) derivative from the 2-acylthiazole, followed by a condensation reaction with hydrazine (B178648) or a substituted hydrazine to form the pyrazoline ring. ekb.eg

Thiazole-Triazole Hybrids: As discussed in the click chemistry section, linking the thiazole scaffold to a triazole ring is a robust method for creating hybrid molecules. nih.gov

Fusion with Other Rings: The thiazole ring can also be used as a building block for constructing fused heterocyclic systems. For example, reaction of 2-aminothiazole (B372263) derivatives with appropriate reagents can lead to the formation of thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. While starting from this compound would require significant chemical transformation, its precursors could be utilized in such synthetic routes.

The hybridization of thiazole and pyrazoline moieties, in particular, has been explored as an innovative approach in drug discovery to generate novel compounds. ekb.eg

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and X-ray crystallographic data specifically for the compound “this compound” is not available. While research has been conducted on structurally related compounds containing either a thiazole or a 3-chlorobenzoyl moiety, the specific analytical data required to construct the detailed article as outlined is not present in the public domain.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorobenzoyl Thiazole

X-ray Crystallography for Absolute Stereochemistry and Conformation

Generating hypothetical or extrapolated data for "2-(3-Chlorobenzoyl)thiazole" from related compounds would not meet the required standards of scientific accuracy and would constitute a violation of the instruction to avoid hallucination. To fulfill the user's request, published, peer-reviewed data for the specific compound is necessary.

Computational and Theoretical Studies of 2 3 Chlorobenzoyl Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. mdpi.com It is frequently employed to calculate a wide range of molecular characteristics, offering insights that are complementary to experimental data. Methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)) are commonly used to optimize molecular geometries and predict electronic and thermodynamic parameters. mdpi.commdpi.com

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in a study of 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netlabshake.comyoutube.comtriazolo[4,3-a]pyridine, a related heterocyclic compound, the HOMO was found to be located on the triazolopyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO was primarily on the triazolopyridine ring. mdpi.com This distribution indicates the likely regions for electronic transitions. mdpi.com

Table 1: Illustrative FMO Data for a Thiazole-Related Compound (Data for 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netlabshake.comyoutube.comtriazolo[4,3-a]pyridine for demonstrative purposes) mdpi.com

| Parameter | Energy (Hartree) | Energy (eV) |

| EHOMO | -0.24161 | -6.57 |

| ELUMO | -0.06176 | -1.68 |

| Energy Gap (ΔE) | 0.17985 | 4.89 |

| Note: This data is not for 2-(3-Chlorobenzoyl)thiazole and is presented for illustrative purposes only. |

Global Reactivity Descriptors

Global reactivity descriptors are calculated from HOMO and LUMO energy values to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a theoretical basis for understanding a molecule's behavior in chemical reactions. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

High chemical hardness (η) and low softness (S) indicate greater stability and lower reactivity. bohrium.com The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These parameters are crucial for predicting how a molecule will interact with other reagents. physchemres.org

Table 2: Illustrative Global Reactivity Descriptors for Fluorinated Thiazoles (Data for demonstrative purposes) bohrium.com

| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| Example Thiazole (B1198619) 1 | -7.42 | -3.12 | 2.15 | 5.27 | 6.46 |

| Example Thiazole 2 | -7.96 | -4.01 | 1.97 | 5.98 | 9.07 |

| Note: This data is not for this compound and is presented for illustrative purposes only. |

Non-Linear Optical (NLO) Properties and Electronic Transitions

Molecules with extensive π-conjugated systems, often found in thiazole derivatives, are investigated for their non-linear optical (NLO) properties. researchgate.net These properties are relevant for applications in optoelectronics and telecommunications. du.ac.ir Computational methods are used to calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value indicates significant NLO activity.

Studies on substituted thiazole derivatives have shown that the arrangement of electron-donating and electron-accepting groups across the molecular structure can significantly enhance NLO properties. researchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions, such as the maximum absorption wavelength (λmax), which corresponds to the energy required for an electron to move from the ground state to an excited state, often related to the HOMO-LUMO transition. acs.org

Thermodynamic Parameters

Quantum chemical calculations can also predict key thermodynamic parameters. These calculations, typically performed at a specific temperature and pressure, provide insights into the stability and formation of molecules. Important parameters include the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). mdpi.comnih.gov These values are essential for understanding the energetic landscape of chemical reactions involving the compound. For example, DFT calculations have been used to determine the gas-phase enthalpies of formation for novel benzofuroxan (B160326) derivatives, indicating their energetic density. mdpi.comnih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling techniques are used to simulate the interaction of a molecule within a larger biological system.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. eurekaselect.comnih.gov

In a typical docking study involving a thiazole derivative, the compound would be docked into the active site of a specific protein target. The simulation calculates a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. Lower binding energies suggest a more stable interaction. The analysis also reveals specific intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Electrostatic interactions

For example, various thiazole derivatives have been docked into the active sites of enzymes like tubulin and E. coli MurB to explore their potential as anticancer or antimicrobial agents. mdpi.comresearchgate.net These studies identify key amino acid residues in the protein's active site that are crucial for binding, providing a rationale for the molecule's biological activity and guiding the design of more potent analogues. mdpi.comnih.gov

Molecular Dynamics Simulations

Information regarding molecular dynamics simulations specifically performed on this compound is not available in the reviewed literature. While MD simulations are a common computational tool used to study the behavior of thiazole derivatives at an atomic level, results for this particular compound have not been published.

In Silico Screening and Virtual Ligand Design

There is no specific information available in the scientific literature regarding the use of this compound in in silico screening campaigns or as a scaffold for virtual ligand design. Studies often employ computational methods to screen libraries of thiazole-containing compounds or to design new molecules based on a thiazole core, but the specific findings related to this compound are not documented.

Structure Activity Relationship Sar Investigations of 2 3 Chlorobenzoyl Thiazole Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For thiazole (B1198619) derivatives, several key components have been identified as crucial for their various pharmacological effects, including antimicrobial and anti-inflammatory actions.

A generalized pharmacophore for certain biologically active thiazole derivatives includes a 1,3-thiazole scaffold, a substituted phenyl carbonyl group at the fifth position, and a specific side chain at the second position. For instance, in a series of anti-inflammatory agents, a three-point pharmacophore was proposed, consisting of a carbalkoxy amino side chain at the second position, a para-substituted phenyl carbonyl group at the fifth position, and a benzyl group at the fourth position of the thiazole moiety.

The thiazole ring itself is a desirable scaffold due to its planar and aromatic nature, which allows for extensive π-electron delocalization. This characteristic is often a key contributor to the molecule's ability to interact with biological targets. SAR studies have indicated that the presence and nature of substituents on the thiazole ring and associated phenyl rings are critical determinants of activity. For example, in some antimicrobial thiazole derivatives, the introduction of an NH linker at the second position was a bioisosteric approach to enhance metabolic stability.

The biological activity of thiazole derivatives is often linked to their ability to interact with specific enzymes or receptors. For instance, some thiazole-based compounds have shown potential as inhibitors of dihydrofolate reductase (DHFR), a validated target for antimicrobial agents. Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of their target proteins.

Impact of Substituent Position and Electronic Nature on Efficacy

The position and electronic properties of substituents on the 2-(3-Chlorobenzoyl)thiazole scaffold and its derivatives profoundly influence their biological efficacy. Both electron-donating and electron-withdrawing groups can modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Studies on various thiazole derivatives have demonstrated that the nature of the substituent on the phenyl ring can significantly alter the biological response. For instance, in a series of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups like chlorine, bromine, and fluorine on the phenyl ring attached to the pyridazinone ring resulted in higher anticonvulsant activity. This suggests that the electronic properties of the substituents can directly impact the molecule's interaction with its biological target.

In the context of antimicrobial activity, the substitution pattern on the thiazole ring and any associated heterocyclic systems is crucial. For example, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, variations in the substituents at the fourth and fifth positions of the thiazole ring led to a range of antibacterial and antifungal activities. Specifically, acyl and arenediazo groups at the fifth position of the thiazole ring were explored, highlighting the importance of this position for activity.

The position of the substituent is equally important. In a study of cholinesterase inhibitors, it was found that a meta-fluorobenzyl group participated in parallel π-π stacking with a tyrosine residue in the enzyme's active site, demonstrating the significance of the substituent's location for specific molecular interactions.

| Compound Series | Substituent Modification | Observed Impact on Biological Activity |

|---|---|---|

| Pyridazinone-thiazole hybrids | Electron-withdrawing groups (Cl, Br, F) on the phenyl ring | Higher anticonvulsant activity |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives | Acyl and arenediazo groups at the 5th position of the thiazole ring | Modulated antibacterial and antifungal activities |

| Benzothiazole (B30560) derivatives | Electron-withdrawing -NO2 group | Lowered HOMO/LUMO energy levels, beneficial for charge transport |

| Benzothiazole derivatives | Electron-donating -CH3 group | Enhanced hole injection aptitude |

| Cholinesterase inhibitors | Meta-fluorobenzyl group | Engaged in π-π stacking with Tyr332 in the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for activity.

Several QSAR studies have been conducted on thiazole derivatives to understand the factors governing their antimicrobial and other biological activities. These studies often employ various molecular descriptors, including topological, electronic, geometric, and physicochemical properties, to build predictive models.

For instance, a 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity revealed that certain descriptors were major contributors to the inhibition of Gram-positive bacteria. researchgate.net The statistical significance of the developed models, indicated by high r² and q² values, demonstrated their predictive power. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have also been applied to thiazole derivatives. These approaches provide a more detailed understanding of the steric and electrostatic fields around the molecules that are crucial for their interaction with a biological target. For example, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors showed that the CoMSIA model could strongly explain the inhibitory activity. The contour maps generated from these models can guide the design of new derivatives with improved potency.

In a QSAR study of thiazole derivatives as PIN1 inhibitors, models were developed using multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN). imist.ma The ANN model, in particular, showed excellent performance in predicting the biological activity. imist.ma The descriptors identified in these models, such as molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO), provide valuable information about the properties that influence the inhibitory activity of these compounds. imist.ma

| QSAR Study | Compound Series | Key Findings | Statistical Parameters |

|---|---|---|---|

| 2D-QSAR | Aryl Thiazole derivatives | Identified key descriptors for G+ inhibition activity. | r² = 0.9521, q² = 0.8619 researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Thiazole derivatives as biofilm inhibitors | CoMSIA model strongly explained inhibitory activity. | CoMSIA: Q² = 0.593, R² = 0.905, R²pred = 0.913 |

| QSAR (MLR, PLS, ANN) | Thiazole derivatives as PIN1 inhibitors | ANN model showed the best predictive performance. Important descriptors included MR, LogP, and ELUMO. | ANN: R² = 0.98, R²cv = 0.99, R²test = 0.98 imist.ma |

Preclinical Evaluation and Translational Prospects of 2 3 Chlorobenzoyl Thiazole Analogs

Metabolic Stability and Biotransformation Studies

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. In vitro studies using liver microsomes are standard for these assessments. For various thiazole-containing compounds, metabolic stability has been evaluated in rat, dog, and human liver microsomes. nih.govfigshare.com The stability is typically assessed by incubating the compound with liver microsomes in the presence of cofactors like the NADPH-regenerating system and measuring the percentage of the parent compound remaining over time. nih.gov

For instance, studies on a series of triazole-based nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, which share a heterocyclic scaffold, revealed varied metabolic stability depending on their chemical structure. nih.gov Some sulfonamide analogs showed moderate to high stability, with 60% to 84% of the substrate remaining after incubation in rat liver microsomes (RLM) or human liver microsomes (HLM). nih.gov In contrast, analogs with an ether function and an aliphatic linker demonstrated lower stability, particularly in RLM, suggesting potential interspecies differences in metabolism. nih.gov Another study on a specific antibacterial thiazole (B1198619) compound in dog liver microsomes determined its half-life (T1/2) and intrinsic clearance rate (CLint), providing quantitative measures of its metabolic breakdown. figshare.com

Biotransformation studies identify the metabolic pathways a compound undergoes and the structures of its metabolites. This is crucial as metabolites can be active, inactive, or even toxic. nih.gov For thiazole-containing drugs, metabolism is often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical studies have explored the molecular mechanisms of biotransformation for the thiazole ring, predicting the formation of reactive metabolites such as epoxides, S-oxides, and N-oxides. nih.gov The energy barrier for epoxidation was found to be lower than for S- or N-oxidation, suggesting it as a probable metabolic pathway. nih.gov Such reactive metabolites can potentially form covalent bonds with cellular macromolecules, which is a key consideration for safety assessment. nih.gov

Investigations into the metabolism of the related benzothiazole (B30560) structure in guinea pigs identified several ring-cleavage products, including 2-methylmercaptoaniline and its oxidized forms, 2-methylsulphinylaniline and 2-methylsulphonylaniline. nih.gov These metabolites were found in both conjugated and unconjugated forms in urine. nih.gov

Table 1: Example of Metabolic Stability Data for Thiazole Analogs in Liver Microsomes This table is a representative example based on findings for various heterocyclic compounds and does not represent data for 2-(3-Chlorobenzoyl)thiazole itself.

| Compound Class/Analog | Microsome Source | % Substrate Remaining | Key Findings |

|---|---|---|---|

| Triazole-based Sulfonamides (S1-3) | RLM & HLM | 60% - 84% | Moderate to high metabolic stability. nih.gov |

| Triazole-based Ether (E5) | RLM & HLM | 31% (RLM), 49% (HLM) | Low metabolic stability. nih.gov |

| Triazole-based Ether (E6, E7) | RLM & HLM | 14-16% (RLM), 61-84% (HLM) | Less stable in RLM, suggesting interspecies differences. nih.gov |

| 5-oxo-1,2,4-triazine derivative (34) | Human Liver Microsomes | t1/2 = 38.5 min | Considered resistant to human metabolism. researchgate.net |

In Vitro and In Vivo Safety Assessments

Safety is a non-negotiable aspect of drug development. Preclinical safety assessments for thiazole analogs involve a combination of in vitro and in vivo studies to identify potential toxicities.

In vitro cytotoxicity assays are often the first step. These tests use various cell lines, including cancer cell lines like HepG-2 (liver), HCT-116 (colon), and MDA-MB-231 (breast), as well as non-cancerous human cell lines like HEK293 (kidney) and MRC-5 (lung), to determine the concentration at which a compound becomes toxic to cells. researchgate.netnih.govmdpi.com For example, a study on thiopyrano[2,3-d]thiazole derivatives identified hit compounds with satisfactory toxicity profiles in human lymphocytes and HEK293 cells. researchgate.netnih.gov Similarly, certain novel thiazolyl-ethylidene hydrazino-thiazole derivatives showed low toxic effects against normal MRC-5 cells, indicating a degree of selectivity for cancer cells. mdpi.com Other in vitro assessments can investigate specific mechanisms of toxicity, such as effects on mitochondrial health or the production of reactive oxygen species (ROS). nih.gov

In vivo safety and toxicity studies are conducted in animal models to understand the systemic effects of a compound. These studies help determine the maximum tolerated dose and identify any target organs for toxicity. For novel anticonvulsant thiazole derivatives, neurotoxicity is a key safety parameter, often evaluated using the rotarod test in mice, which assesses motor coordination. nih.govresearchgate.net Compounds that show anticonvulsant activity without causing motor impairment at therapeutic doses are considered to have a better safety margin. nih.gov For a series of triazole-incorporated thiazoles, the median hypnotic dose (HD50) and median lethal dose (LD50) were determined to establish a wide margin of safety for the most promising candidates. researchgate.net

Table 2: Examples of Preclinical Safety Assessments for Thiazole Analogs This table is a representative example based on findings for various thiazole analogs and does not represent data for this compound itself.

| Compound Class/Analog | Assessment Type | Model | Key Findings |

|---|---|---|---|

| Thiopyrano[2,3-d]thiazoles | In Vitro Cytotoxicity | Human lymphocytes, HEK293 cells | Hit compounds characterized by satisfying toxicity properties. researchgate.netnih.gov |

| Thiazolyl-ethylidene hydrazino-thiazoles | In Vitro Cytotoxicity | Normal (MRC-5) cells | Exhibited low toxic effects, suggesting a good safety profile. mdpi.com |

| Benzothiazole Derivatives | In Vivo Neurotoxicity (MES test) | Mice | Protective Index (PI) values were calculated to assess safety relative to efficacy. nih.gov |

| Triazole-incorporated Thiazoles | In Vivo Neurotoxicity (Rotorod) | Mice | The most active compounds displayed a wide margin of safety with high HD50 and LD50 values. researchgate.net |

Mechanisms of Resistance Development

The emergence of drug resistance is a major challenge, particularly for antimicrobial and anticancer agents. Understanding the potential mechanisms by which cells or microorganisms could develop resistance to this compound analogs is crucial for their long-term viability.

In the context of antibacterial agents, resistance can arise from several mechanisms, including modification of the drug target, enzymatic inactivation of the drug, or decreased intracellular drug concentration. nih.gov For some novel benzothiazole ethyl urea (B33335) derivatives designed to combat antibiotic resistance, the spontaneous frequency of resistance (FoR) was evaluated. nih.gov The compounds exhibited extremely low FoR values (<2.3 × 10⁻¹⁰) against S. aureus. nih.gov This favorable outcome was attributed to the compounds' ability to inhibit two intracellular targets simultaneously, GyrB and ParE. nih.gov Drugs that act on multiple targets are generally less prone to the development of resistance, as simultaneous mutations in both targets are statistically less likely to occur. nih.gov

While specific resistance studies on this compound analogs are not available, the principle of multitargeting could be a key strategy in their design to preemptively address resistance. For anticancer analogs, resistance could develop through mechanisms such as upregulation of drug efflux pumps, alterations in apoptosis pathways (e.g., Bcl-2 family proteins), or mutations in the target protein. mdpi.com Preclinical studies could involve long-term exposure of cancer cell lines to the compounds to select for resistant populations and then analyze the genetic or proteomic changes in these cells to elucidate the mechanisms of resistance.

Future Research Directions and Clinical Translation Potential

The broad therapeutic potential of the thiazole scaffold, demonstrated by its presence in drugs for antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications, provides a strong foundation for the future development of this compound analogs. nih.govneliti.commdpi.com

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies are needed to optimize the lead compounds. This involves systematically modifying the chemical structure to enhance potency and selectivity while simultaneously improving ADME (absorption, distribution, metabolism, and excretion) properties like metabolic stability and solubility. mdpi.comnih.gov Given the potential for thiazole biotransformation into reactive metabolites, future designs should aim to block or sterically hinder the sites susceptible to such metabolic activation to minimize potential toxicity. nih.gov

The development of analogs with novel mechanisms of action or the ability to overcome existing resistance mechanisms is a high priority. nih.gov For example, designing compounds that inhibit multiple targets in bacteria or cancer cells could lead to more durable therapeutic effects. nih.gov Further in vivo efficacy studies in relevant animal models of disease are essential to validate the therapeutic potential of the most promising analogs. These studies should be accompanied by detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish a clear link between drug exposure and biological response, which is critical for predicting clinical success.

The clinical translation potential of this compound analogs will depend on identifying a lead candidate with a robust efficacy and safety profile in preclinical models. A clear understanding of its metabolic fate and a low propensity for developing resistance will be significant assets. Successful navigation of these preclinical hurdles will be the gateway to Investigational New Drug (IND)-enabling studies and, ultimately, to first-in-human clinical trials.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-chlorobenzoyl)thiazole derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves reacting substituted thiazole precursors with 3-chlorobenzoyl chloride under heterogeneous catalytic conditions. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves yields >75%. Post-reaction purification via recrystallization in aqueous acetic acid ensures high purity .

- Key Variables : Catalyst loading (10 wt%), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (70–80°C minimizes side reactions).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

- IR Analysis : The carbonyl (C=O) stretch of the benzoyl group typically appears at 1680–1700 cm⁻¹, while thiazole C=N vibrations occur at 1520–1560 cm⁻¹ .

- ¹H NMR : Key signals include:

- Thiazole protons: δ 7.2–7.8 ppm (aromatic coupling).

- Chlorobenzoyl protons: δ 7.4–7.9 ppm (meta-substitution pattern) .

- Validation : Cross-check experimental data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. What are the standard protocols for assessing the antimicrobial activity of this compound derivatives?

- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (Bacillus cereus) and Gram-negative bacteria, as well as fungi (Curvularia lunata).

- Example Results : Compound 2 (derived from 3-chlorobenzoyl chloride) showed MIC values of 8 µg/mL against B. cereus, outperforming ampicillin (16 µg/mL) .

- Controls : Include reference antibiotics (e.g., nystatin for antifungal assays) and solvent-only blanks to validate results.

Advanced Research Questions

Q. How do substituent variations on the thiazole ring affect biological activity and electronic properties?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzoyl moiety enhance antibacterial activity by increasing electrophilicity.

- Bulky substituents (e.g., -CF₃) reduce membrane permeability, lowering efficacy .

- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase.

Q. How to resolve contradictions in reported bioactivity data for structurally similar derivatives?

- Case Study : Discrepancies in MIC values for 3-chlorobenzoyl derivatives against C. lunata may arise from:

- Purity differences : Ensure compounds are ≥95% pure (HPLC-validated).

- Assay variability : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (24–48 hours) .

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., logP vs. activity).

Q. What mechanistic insights explain the anticancer potential of this compound derivatives?

- Proposed Mechanism : Inhibition of tumor-associated macrophage (TAM) polarization via suppression of STAT3 signaling, observed in hepatocellular carcinoma models .

- Experimental Validation :

- In vitro : Measure cytokine secretion (IL-10, TGF-β) in TAM co-cultures.

- In vivo : Use xenograft models to assess tumor volume reduction.

Key Recommendations for Researchers

- Synthesis : Optimize catalyst systems (e.g., switch to nano-catalysts for higher yields).

- Characterization : Combine XRD with spectroscopic data for unambiguous structural confirmation.

- Biological Assays : Include cytotoxicity profiling (e.g., against HEK-293 cells) to assess selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。